(R)-2-Amino-3-(1H-imidazol-1-YL)propanoic acid

Vue d'ensemble

Description

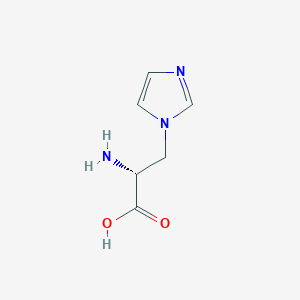

®-2-Amino-3-(1H-imidazol-1-YL)propanoic acid is a compound that features an imidazole ring attached to an amino acid backbone. This compound is of significant interest due to its structural similarity to histidine, an essential amino acid involved in various biological processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(1H-imidazol-1-YL)propanoic acid typically involves the formation of the imidazole ring followed by its attachment to the amino acid backbone. One common method is the Debus-Radziszewski synthesis, which involves the cyclization of glyoxal, ammonia, and formaldehyde to form the imidazole ring . The imidazole ring can then be attached to the amino acid backbone through various coupling reactions.

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques. These methods include the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Analyse Des Réactions Chimiques

Types of Reactions

®-2-Amino-3-(1H-imidazol-1-YL)propanoic acid undergoes several types of chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to imidazolines.

Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve halogenating agents like bromine or chlorine.

Major Products

The major products formed from these reactions include substituted imidazoles, imidazole N-oxides, and imidazolines, each with varying functional groups depending on the reagents used.

Applications De Recherche Scientifique

Chemistry

In chemistry, ®-2-Amino-3-(1H-imidazol-1-YL)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its structural similarity to histidine makes it a valuable tool for probing the active sites of enzymes.

Medicine

Medically, ®-2-Amino-3-(1H-imidazol-1-YL)propanoic acid is investigated for its potential therapeutic applications. It has shown promise in the development of drugs targeting histamine receptors and other imidazole-containing enzymes.

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its versatility makes it a valuable intermediate in the production of various commercial products.

Mécanisme D'action

The mechanism of action of ®-2-Amino-3-(1H-imidazol-1-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, influencing enzyme activity. Additionally, the amino acid backbone allows for interactions with protein receptors, modulating their function.

Comparaison Avec Des Composés Similaires

Similar Compounds

Histidine: An essential amino acid with a similar structure but different biological roles.

Imidazole: A simpler compound that forms the core structure of ®-2-Amino-3-(1H-imidazol-1-YL)propanoic acid.

Histamine: A biologically active amine derived from histidine, involved in immune responses.

Uniqueness

®-2-Amino-3-(1H-imidazol-1-YL)propanoic acid is unique due to its combination of an imidazole ring and an amino acid backbone. This dual functionality allows it to participate in a wide range of chemical and biological processes, making it a versatile compound for research and industrial applications.

Activité Biologique

(R)-2-Amino-3-(1H-imidazol-1-YL)propanoic acid, also known as imidazolyl alanine, is a compound that has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is characterized by its unique imidazole ring structure, which contributes to its biological activity. The compound's molecular formula is , and it is often studied in the context of drug development for various therapeutic applications, particularly in neurology and oncology .

Antiviral Activity

Research has shown that derivatives of β-amino acids, including this compound, exhibit significant antiviral properties. In a study evaluating various compounds against herpes simplex virus type 1 (HSV-1), certain derivatives demonstrated high efficacy with EC50 values indicating potent inhibition of viral replication . The introduction of specific functional groups was found to enhance antiviral activity, suggesting a structure-activity relationship (SAR) that could guide future synthesis efforts.

Antibacterial and Antifungal Properties

The compound has also been investigated for its antibacterial and antifungal activities. A study highlighted the effectiveness of certain imidazole derivatives against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential . Additionally, these compounds showed moderate antifungal activity against strains such as Candida albicans.

Immunomodulatory Effects

Immunomodulatory properties have been observed in studies involving this compound. It was noted that certain derivatives could inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases . This immunomodulatory effect is particularly relevant in the context of cancer therapy, where modulation of the immune response can enhance treatment efficacy.

Case Study 1: Antiviral Efficacy Against HSV-1

A recent investigation evaluated the antiviral effects of various imidazole-containing compounds against HSV-1. The study utilized Vero cells to assess cytotoxicity and viral replication. Results indicated that specific modifications to the imidazole ring significantly enhanced antiviral potency, with some compounds achieving over 90% inhibition at low concentrations .

Case Study 2: Antibacterial Activity Profile

In another study focusing on antibacterial activity, this compound derivatives were tested against multiple bacterial strains. The results demonstrated a broad spectrum of activity with MIC values consistently below 10 µg/mL for several strains, including multidrug-resistant variants . These findings support further exploration into the compound's potential as a lead in antibiotic development.

Summary Table of Biological Activities

Future Directions

The ongoing research into this compound suggests promising avenues for its application in therapeutic settings. Continued exploration into its structure-activity relationships will be crucial for optimizing its efficacy across various biological targets. Furthermore, collaborative efforts between pharmaceutical companies and research institutions are expected to expedite clinical trials and product development aimed at leveraging this compound's unique properties in treating diseases such as cancer and viral infections .

Propriétés

IUPAC Name |

(2R)-2-amino-3-imidazol-1-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c7-5(6(10)11)3-9-2-1-8-4-9/h1-2,4-5H,3,7H2,(H,10,11)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWBXNMSLCRNZOV-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C=N1)C[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10704901 | |

| Record name | 3-(1H-Imidazol-1-yl)-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848396-10-1 | |

| Record name | 3-(1H-Imidazol-1-yl)-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.